An In-depth Technical Guide to 2-(3-Pyridinyloxy)-3-pyridinamine: Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-depth Technical Guide to 2-(3-Pyridinyloxy)-3-pyridinamine: Structure, Properties, and Synthetic Strategies for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical scaffold 2-(3-Pyridinyloxy)-3-pyridinamine, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from analogous structures, will delineate its predicted chemical structure, molecular properties, and potential synthetic routes. Furthermore, we will explore prospective applications and methodologies for its characterization, offering a foundational resource for researchers and scientists engaged in the development of novel therapeutics.
Introduction: The Rationale for 2-(3-Pyridinyloxy)-3-pyridinamine in Medicinal Chemistry
The confluence of two pyridine rings, linked by an ether bridge, in 2-(3-Pyridinyloxy)-3-pyridinamine presents a compelling scaffold for drug design. The aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups.[1][2] The pyridinyloxy component introduces a degree of conformational rigidity and modulates the electronic properties of the molecule. This unique combination suggests potential for interaction with a variety of biological targets, making it a scaffold worthy of exploration for researchers in oncology, neuroscience, and infectious diseases.[3][4]
Molecular Structure and Physicochemical Properties
The chemical structure of 2-(3-Pyridinyloxy)-3-pyridinamine consists of a 3-aminopyridine core where the hydrogen at the 2-position is substituted with a 3-pyridinyloxy group.
IUPAC Name: 2-(pyridin-3-yloxy)pyridin-3-amine
Chemical Formula: C₁₀H₉N₃O
Molecular Weight: 187.20 g/mol
The table below summarizes the predicted physicochemical properties of this molecule. These values are computationally derived and serve as a baseline for experimental validation.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₉N₃O | |
| Molecular Weight | 187.20 g/mol | |
| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, often favorable for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | Suggests good potential for cell permeability. |
| Hydrogen Bond Donors | 1 (amine group) | |
| Hydrogen Bond Acceptors | 3 (two pyridine nitrogens, one ether oxygen) | |
| pKa (most basic) | ~5.5 (pyridinium ion) | Predicted based on the pKa of 3-aminopyridine. |
Strategic Synthesis of 2-(3-Pyridinyloxy)-3-pyridinamine
The synthesis of 2-(3-Pyridinyloxy)-3-pyridinamine can be approached through several established cross-coupling methodologies. The key bond formations are the C-O ether linkage and the C-N amine bond. Two primary retrosynthetic disconnections are considered:
-
Disconnection A: Formation of the diaryl ether bond via an Ullmann condensation or a Buchwald-Hartwig C-O coupling.
-
Disconnection B: Introduction of the amino group via a Buchwald-Hartwig amination.
Proposed Synthetic Pathway: Ullmann Condensation followed by Nitration and Reduction
A plausible and cost-effective route involves an initial Ullmann condensation to form the diaryl ether, followed by functional group manipulations to introduce the amine.
Caption: Proposed two-step synthesis of 2-(3-Pyridinyloxy)-3-pyridinamine.
Experimental Protocol: Ullmann Condensation [5][6][7]
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To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxypyridine (1.0 eq), 2-chloro-3-nitropyridine (1.0 eq), copper(I) iodide (0.1 eq), and a high-boiling point polar solvent such as DMF or NMP.
-
Add a suitable base, such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(3-pyridinyloxy)-3-nitropyridine.
Experimental Protocol: Nitro Group Reduction [8]
-
Dissolve the 2-(3-pyridinyloxy)-3-nitropyridine intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common method is catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be employed.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
If using Pd/C, filter the reaction mixture through a pad of celite to remove the catalyst.
-
If using SnCl₂, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.
-
Concentrate the filtrate or the combined organic extracts to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield 2-(3-Pyridinyloxy)-3-pyridinamine.
Alternative Synthetic Pathway: Buchwald-Hartwig Amination
An alternative approach would be to first synthesize 3-amino-2-halopyridine and then perform a Buchwald-Hartwig C-O coupling with 3-hydroxypyridine. However, the first approach is generally more direct. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9][10][11][12][13]
Characterization and Spectroscopic Analysis
The structural confirmation of the synthesized 2-(3-Pyridinyloxy)-3-pyridinamine would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both pyridine rings. The chemical shifts and coupling patterns will be crucial for confirming the substitution pattern. Aromatic protons will likely appear in the range of 7.0-8.5 ppm. The amine protons will present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Infrared (IR) Spectroscopy: [14][15][16][17][18]
-
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-O-C asymmetric stretching of the diaryl ether.
Potential Applications in Drug Development
The 2-(3-Pyridinyloxy)-3-pyridinamine scaffold holds promise in several therapeutic areas due to the prevalence of its constituent moieties in bioactive molecules.
-
Kinase Inhibition: Many kinase inhibitors incorporate the aminopyridine scaffold. The overall structure of 2-(3-Pyridinyloxy)-3-pyridinamine could be suitable for targeting the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Central Nervous System (CNS) Disorders: The physicochemical properties of this molecule suggest it may have the potential for blood-brain barrier penetration, making it a candidate for CNS-active agents.
-
Antimicrobial Agents: The pyridine ring is a component of many antibacterial and antifungal compounds.
Further derivatization of the amine and the pyridine rings could lead to the development of a library of compounds for screening against various biological targets.
Conclusion
2-(3-Pyridinyloxy)-3-pyridinamine represents a novel and synthetically accessible scaffold for drug discovery. This guide has outlined its predicted molecular properties, detailed plausible synthetic strategies based on robust and well-established chemical reactions, and proposed methods for its characterization. The insights provided herein are intended to serve as a valuable resource for researchers and empower them to explore the therapeutic potential of this promising molecular architecture. Future work should focus on the successful synthesis and biological evaluation of this compound and its derivatives.
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